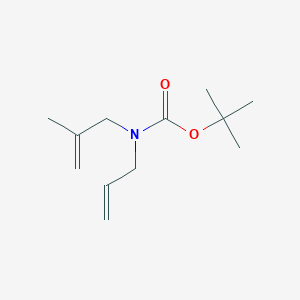

Tert-butyl allyl(2-methylallyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl allyl(2-methylallyl)carbamate , also known by its systematic name carbamic acid tert-butyl (2-methylprop-2-en-1-yl) ester , is a chemical compound with the molecular formula C10H19NO2 . It falls within the class of carbamates and is characterized by its tert-butyl group, allyl group, and 2-methylallyl moiety. The compound is typically found as a white to off-white powder or crystalline substance .

Physical And Chemical Properties Analysis

科学的研究の応用

Atmospheric CO2 Fixation

Tert-butyl allyl(2-methylallyl)carbamate has been utilized in the cyclizative fixation of atmospheric CO2. This process involves unsaturated amines, such as allyl and propargyl amines, reacting under mild conditions with tert-butyl hypoiodite (t-BuOI) to efficiently produce cyclic carbamates with an iodomethyl group. This represents an innovative approach to CO2 utilization in organic synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Synthesis of Thienopyrroles

Research has shown the use of tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates in the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. This involves Pd-catalyzed cyclization and a radical route leading to the formation of these compounds, which are significant in organic and medicinal chemistry (Brugier, Outurquin, & Paulmier, 2001).

Synthesis of Polymerisable Antioxidants

Tert-butyl allyl(2-methylallyl)carbamate has been used in the synthesis of monomeric antioxidants containing hindered phenol. These antioxidants demonstrate stabilizing effects against thermal oxidation and can copolymerize with vinyl monomers, suggesting potential applications in polymer science (Pan, Liu, & Lau, 1998).

Deprotection and Acylation in Polyamide Synthesis

The compound plays a role in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine. It involves selective deprotection and acylation processes, highlighting its utility in complex organic synthesis and potentially in the development of novel materials (Pak & Hesse, 1998).

Gas-Phase Elimination Kinetics Study

Studies on gas-phase elimination kinetics of tert-butyl esters, including tert-butyl allyl(2-methylallyl)carbamate, have provided insights into reaction mechanisms and kinetics. This research is crucial for understanding the behavior of these compounds under different conditions, relevant in both organic chemistry and materials science (Mora, Tosta, Dominguez, Herize, Barroso, Córdova, & Chuchani, 2007).

Allylic Oxidations with Dirhodium Caprolactamate

The compound has been involved in studies of allylic oxidations catalyzed by dirhodium caprolactamate. These reactions are significant for the selective production of certain organic compounds and have implications in organic synthesis (McLaughlin, Choi, Wang, Chiou, & Doyle, 2009).

特性

IUPAC Name |

tert-butyl N-(2-methylprop-2-enyl)-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-7-8-13(9-10(2)3)11(14)15-12(4,5)6/h7H,1-2,8-9H2,3-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUTWQQDXHDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN(CC=C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl allyl(2-methylallyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)

![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide](/img/structure/B2594393.png)

![3-Ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594402.png)

![[4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-ethoxyphenyl] benzoate](/img/structure/B2594403.png)

![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)